Nonadecanedioic acid
Overview
Description
Nonadecanedioic acid, also known as 1,19-nonadecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C19H36O4. It is a white crystalline solid that is relatively insoluble in water but soluble in organic solvents. This compound is part of the family of long-chain fatty acids and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecanedioic acid can be synthesized through several methods. One common method involves the oxidation of long-chain hydrocarbons. For example, the oxidation of nonadecane using potassium permanganate in an alkaline medium can yield this compound. Another method involves the ozonolysis of oleic acid followed by oxidative cleavage .
Industrial Production Methods: In industrial settings, this compound is often produced through the air oxidation of long-chain alkanes. This process involves the use of catalysts such as cobalt or manganese to facilitate the oxidation reaction. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Nonadecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield nonadecanediol.
Esterification: It reacts with alcohols to form esters, which are useful in the production of plasticizers and lubricants.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols in the presence of sulfuric acid as a catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Nonadecanediol.
Esterification: Esters of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Nonadecanedioic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It is studied for its role in metabolic pathways and as a biomarker in certain biological samples.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance lubricants, plasticizers, and as a building block for specialty chemicals
Mechanism of Action
Nonadecanedioic acid can be compared with other long-chain dicarboxylic acids such as:
- Octadecanedioic acid (C18H34O4)
- Eicosanedioic acid (C20H38O4)
- Docosanedioic acid (C22H42O4)
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and solubility differ from those of shorter or longer-chain dicarboxylic acids. These properties make it suitable for specific applications where other dicarboxylic acids may not be as effective .
Comparison with Similar Compounds
- Octadecanedioic acid: Similar in structure but with one less carbon atom.
- Eicosanedioic acid: Similar in structure but with one more carbon atom.
- Docosanedioic acid: Similar in structure but with three more carbon atoms .
Properties
IUPAC Name |
nonadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAWYXIHOVRGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978093 | |
Record name | Nonadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-70-0 | |
Record name | Nonadecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecanedioic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONADECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87WJ2SJA5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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